RAGE antagonist peptide acetate is a synthetic compound designed to inhibit the receptor for advanced glycation end products (RAGE), a multiligand transmembrane receptor implicated in various pathological conditions, including inflammation and cancer. This peptide has demonstrated anti-tumor and anti-inflammatory properties by blocking the interaction between RAGE and its ligands, such as high mobility group box 1 and S100 proteins, which are known to activate signaling pathways that lead to cellular inflammation and proliferation .
The synthesis of RAGE antagonist peptide acetate typically involves solid-phase peptide synthesis (SPPS), a widely used method that allows for the stepwise assembly of peptides on a solid support. This technique enables precise control over the sequence and modifications of amino acids.
The molecular formula for RAGE antagonist peptide acetate is with a molecular weight of approximately 1332.61 g/mol. The structure consists of multiple amino acid residues arranged in a specific sequence that facilitates its binding to RAGE.
The three-dimensional structure can be inferred from similar peptides known to interact with RAGE. The binding mode typically involves interactions with the V domain of RAGE, which is crucial for its antagonistic function .
RAGE antagonist peptide acetate primarily functions through competitive inhibition, preventing RAGE from binding its natural ligands. This blockade alters downstream signaling pathways associated with inflammation and tumor growth.
The mechanism by which RAGE antagonist peptide acetate exerts its effects involves several steps:
In experimental models, administration of RAGE antagonist peptide acetate has been shown to blunt airway reactivity and inflammation in asthma models, as well as reduce tumor growth in pancreatic cancer models .
RAGE antagonist peptide acetate is primarily utilized in research settings focusing on:
CAS No.: 21420-58-6
CAS No.: 12445-20-4
CAS No.: 14021-23-9
CAS No.: 1335-26-8
CAS No.: 207740-41-8